Methyl 4-amino-2-sulfamoylbenzoate
Overview
Description
Methyl 4-amino-2-sulfamoylbenzoate is an organic compound with the molecular formula C8H10N2O4S. It is a derivative of benzoic acid and contains both amino and sulfamoyl functional groups. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-amino-2-sulfamoylbenzoate can be synthesized through several methods. One common approach involves the reaction of 4-aminobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid to form methyl 4-aminobenzoate. This intermediate is then reacted with sulfamoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-2-sulfamoylbenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfamoyl group can be reduced to form sulfonamide derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted benzoate derivatives.
Scientific Research Applications
Methyl 4-amino-2-sulfamoylbenzoate has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-amino-2-sulfamoylbenzoate involves its interaction with specific molecular targets. The amino and sulfamoyl groups enable the compound to form hydrogen bonds and electrostatic interactions with enzymes and proteins, leading to inhibition or modulation of their activity. This compound can affect various biochemical pathways, depending on its specific application .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobenzoate: Lacks the sulfamoyl group, making it less versatile in certain reactions.
Methyl 2-sulfamoylbenzoate: Lacks the amino group, limiting its applications in biological studies.
Methyl 4-nitro-2-sulfamoylbenzoate: Contains a nitro group instead of an amino group, altering its reactivity and applications.
Uniqueness
Methyl 4-amino-2-sulfamoylbenzoate is unique due to the presence of both amino and sulfamoyl groups, which provide a combination of reactivity and versatility not found in similar compounds. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
methyl 4-amino-2-sulfamoylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4S/c1-14-8(11)6-3-2-5(9)4-7(6)15(10,12)13/h2-4H,9H2,1H3,(H2,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCAGURECWZRSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)N)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10450512 | |
Record name | Methyl 4-amino-2-sulfamoylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10450512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2297-06-5 | |
Record name | Methyl 4-amino-2-sulfamoylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10450512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the crystal structure of Methyl 4-(4-ethylbenzamido)-2-sulfamoylbenzoate?
A1: Studying the crystal structure of Methyl 4-(4-ethylbenzamido)-2-sulfamoylbenzoate, a derivative of Methyl 4-amino-2-sulfamoylbenzoate, provides valuable insights into the three-dimensional arrangement of its atoms and the nature of its chemical bonds [, ]. This information is crucial for understanding the compound's physical and chemical properties, which can be relevant for further research and potential applications, even though these applications are not explicitly discussed in the provided research.
Q2: What were the key findings related to the structure of Methyl 4-(4-ethylbenzamido)-2-sulfamoylbenzoate in the study?
A2: The X-ray crystallography analysis revealed several important structural features of Methyl 4-(4-ethylbenzamido)-2-sulfamoylbenzoate [, ]:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.